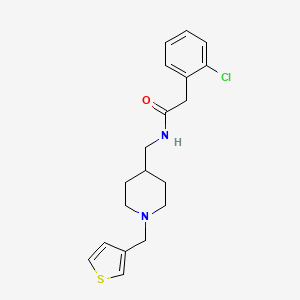
2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammation, immune response, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.
Scientific Research Applications
Pharmacological Research :
- Ketamine, a compound closely related to the chemical structure , has been studied for its neuropharmacologic properties and potential as a general anesthetic agent (Chen, 1969).
Antibacterial Applications :
- Acetamide derivatives, similar to the compound , have been synthesized and evaluated for their antibacterial potentials. Compounds with piperidinyl and acetamoyl groups showed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Material Science and Binding Applications :
- A cationic polythiophene derivative, closely related to the compound , has been studied for its potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
Spectroscopic and Quantum Mechanical Studies :
- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted, which are structurally similar to the queried compound. These studies include investigating their ligand-protein interactions and potential efficiency in photovoltaic applications (Mary et al., 2020).
Therapeutic Research in Viral Infections :
- A novel anilidoquinoline derivative structurally similar to the compound has shown therapeutic efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects (Ghosh et al., 2008).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-18-4-2-1-3-17(18)11-19(23)21-12-15-5-8-22(9-6-15)13-16-7-10-24-14-16/h1-4,7,10,14-15H,5-6,8-9,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPOYNADJXEEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

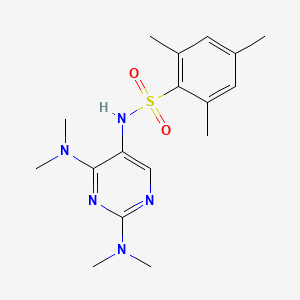
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
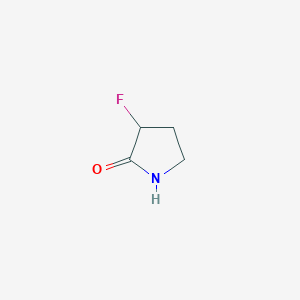
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)
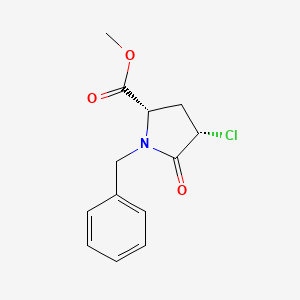
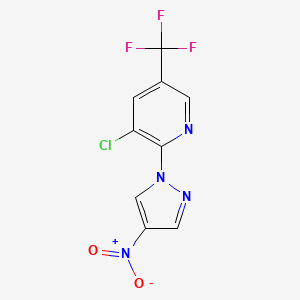
![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
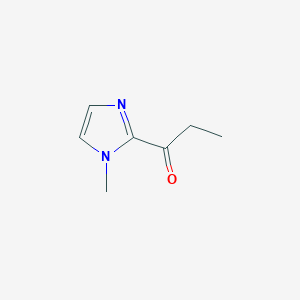
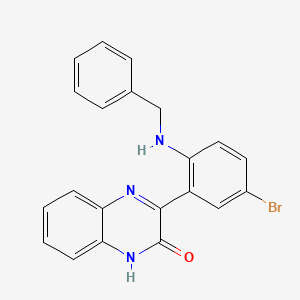
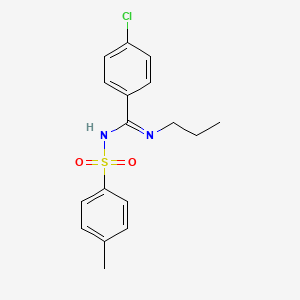
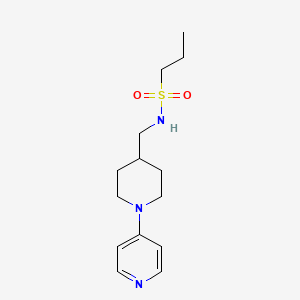
![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)